molecular formula C12H17ClFNO B1445406 4-(4-Fluorobenzyl)piperidin-4-ol hydrochloride CAS No. 1429505-77-0

4-(4-Fluorobenzyl)piperidin-4-ol hydrochloride

Cat. No. B1445406
M. Wt: 245.72 g/mol
InChI Key: UODQQZVHIMUSRD-UHFFFAOYSA-N
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Description

4-(4-Fluorobenzyl)piperidin-4-ol hydrochloride is a chemical substance that has gained increasing interest in research and industry due to its unique properties and potential implications in various fields. It serves as one of the reagents for the discovery of AZD3514, an androgen receptor down regulator for the treatment of advanced prostate cancer . It also functions as an intermediate in the synthesis of haloperidol, an antidyskinetic, antipsychotic, and neuroprotective product .


Synthesis Analysis

The synthesis of 4-(4-Fluorobenzyl)piperidin-4-ol hydrochloride involves a reaction mixture that is stirred at 25°C for 1 hour. The reaction mixture is then concentrated to give the final product .


Molecular Structure Analysis

The molecular structure of 4-(4-Fluorobenzyl)piperidin-4-ol hydrochloride is represented by the SMILES string FC(C=C1)=CC=C1CC2CCNCC2.Cl . The molecular formula is C12H17ClFNO, and the molecular weight is 245.72 g/mol.

Scientific Research Applications

PET Imaging and Radiotracers

4-(4-Fluorobenzyl)piperidin-4-ol hydrochloride has been explored in the synthesis of PET (Positron Emission Tomography) radioligands. These radioligands, containing the 4-(4-fluorobenzyl)piperidine moiety, were designed to target NR2B subunit-containing NMDA receptors. However, studies indicated poor brain penetration and high accumulation in bone and cartilage, suggesting caution in using this compound as a PET radiotracer (Labas et al., 2011).

Synthesis and Structural Studies

The compound has been utilized in the synthesis of isotopomers, particularly through Grignard reactions and catalytic H/D exchange in benzylic positions. These methods aim to improve the utility and versatility of the compound in various chemical syntheses (Proszenyák et al., 2005).

Pharmaceutical Intermediates

Significant research has been done on the use of 4-(4-Fluorobenzyl)piperidin-4-ol hydrochloride as an intermediate in pharmaceutical synthesis. For instance, it has been employed in the hydrogenation process to yield valuable pharmaceutical intermediates, with investigations on the effects of solvents, temperature, and catalysts on the conversion and rate of hydrogenation (Proszenyák et al., 2004).

Anticancer Research

There is ongoing research into the biological activities of 4-fluorobenzyl-spiro(N/O)cyclotriphosphazene derivatives, including those derived from 4-(4-Fluorobenzyl)piperidin-4-ol hydrochloride. These studies focus on their potential antibacterial, antifungal, and anticancer properties, particularly against prostate, breast, and colon cancer cell lines (Binici et al., 2021).

Acetylcholine Transporter Studies

The compound has also been synthesized and evaluated as a potential agent for in vivo studies of acetylcholinesterase, an enzyme linked to neurological diseases like Alzheimer's. However, the studies suggested that it might not be suitable for this purpose due to its nonspecific distribution in the brain (Lee et al., 2000).

Safety And Hazards

The safety information for 4-(4-Fluorobenzyl)piperidin-4-ol hydrochloride includes hazard statements H302, H315, and H319, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary statements include P301 + P312 + P330 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth), and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

4-[(4-fluorophenyl)methyl]piperidin-4-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FNO.ClH/c13-11-3-1-10(2-4-11)9-12(15)5-7-14-8-6-12;/h1-4,14-15H,5-9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UODQQZVHIMUSRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(CC2=CC=C(C=C2)F)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Fluorobenzyl)piperidin-4-ol hydrochloride

Synthesis routes and methods

Procedure details

To a solution of tert-butyl 4-(4-fluorobenzyl)-4-hydroxypiperidine-1-carboxylate (2.0 g) in ethanol (10 mL) was added 2.0 M HCl/ethanol solution (20 mL), and the mixture was stirred at room temperature for 3 hr. The solvent was evaporated under reduced pressure, and the obtained solid was recrystallized from ethanol/hexane to give the title compound (1.4 g).
Name
tert-butyl 4-(4-fluorobenzyl)-4-hydroxypiperidine-1-carboxylate
Quantity
2 g
Type
reactant
Reaction Step One
Name
HCl ethanol
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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